![molecular formula C9H14N2O2S B1317803 2-Amino-N-isopropylbenzenesulfonamide CAS No. 761435-31-8](/img/structure/B1317803.png)
2-Amino-N-isopropylbenzenesulfonamide
Overview
Description
2-Amino-N-isopropylbenzenesulfonamide is an organic compound with the molecular formula C9H14N2O2S . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular formula of 2-Amino-N-isopropylbenzenesulfonamide is C9H14N2O2S . It has a molecular weight of 214.29 Da .Physical And Chemical Properties Analysis
2-Amino-N-isopropylbenzenesulfonamide is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Advanced Battery Science
In advanced battery science, sulfonamide compounds can be investigated for their potential use in electrolyte formulations. Their chemical stability and conductivity might make them suitable for application in high-performance batteries.
Each of these fields leverages the unique chemical properties of 2-Amino-N-isopropylbenzenesulfonamide to explore innovative solutions and advancements in scientific research .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which 2-amino-n-isopropylbenzenesulfonamide belongs, often target enzymes involved in the synthesis of folic acid .
Mode of Action
Sulfonamides, including 2-Amino-N-isopropylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the action of PABA, which is essential for the production of DNA in bacteria .
Biochemical Pathways
The inhibition of folic acid synthesis by 2-Amino-N-isopropylbenzenesulfonamide affects the biochemical pathway of DNA synthesis in bacteria . This disruption of the DNA synthesis pathway leads to the inability of the bacteria to replicate, thereby inhibiting their growth .
Result of Action
The result of the action of 2-Amino-N-isopropylbenzenesulfonamide is the inhibition of bacterial growth due to the disruption of DNA synthesis . This makes it potentially useful in the treatment of bacterial infections.
properties
IUPAC Name |
2-amino-N-propan-2-ylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10/h3-7,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMDLZQSUMZMHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588425 | |
Record name | 2-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-isopropylbenzenesulfonamide | |
CAS RN |
761435-31-8 | |
Record name | 2-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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